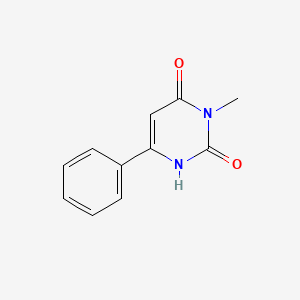
3-methyl-6-phenyl-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-methyl-6-phenyl-1H-pyrimidine-2,4-dione” is a chemical compound that belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups .
Synthesis Analysis
The synthesis of pyrimidinedione derivatives, including “3-methyl-6-phenyl-1H-pyrimidine-2,4-dione”, has been reported in several studies . For instance, one study reported the synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 . Another study reported the synthesis of 3-methyl-1-(phenyl)-6-(H1-1,2,4-triazole-1-yl) pyrimidine-2,4-(H1, H3) dione .Molecular Structure Analysis
The molecular structure of “3-methyl-6-phenyl-1H-pyrimidine-2,4-dione” can be analyzed based on its IUPAC name and the class of compounds it belongs to. As a pyrimidinedione, it contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “3-methyl” and “6-phenyl” parts of the name suggest that there are methyl and phenyl groups attached to the 3rd and 6th positions of the pyrimidine ring, respectively .Chemical Reactions Analysis
The chemical reactions involving “3-methyl-6-phenyl-1H-pyrimidine-2,4-dione” can be inferred from the reactions of similar pyrimidinedione derivatives. For instance, one study reported the synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives through a series of reactions, including Knoevenagel–Michael addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methyl-6-phenyl-1H-pyrimidine-2,4-dione” can be inferred from the properties of similar compounds. For instance, one study reported the synthesis of a similar compound and provided its NMR data .科学的研究の応用
Synthesis and Structural Analysis
- The compound 3-Methyl-6-Phenyl-1H-Pyrimidine-2,4-Dione has been synthesized and structurally analyzed. Studies have focused on the synthesis of various derivatives, including pyrido[2,3-d]pyrimidine heterocycle derivatives, exploring their spectral and structural characteristics through techniques like NMR, UV-visible, FT-IR spectroscopy, and single-crystal X-ray diffraction analysis. Computational methods like density functional theory (DFT) and time-dependent (TD-DFT) computation have also been employed to analyze the electronic structures of these derivatives (Ashraf et al., 2019).
Antimicrobial Activity
- 3-Methyl-6-Phenyl-1H-Pyrimidine-2,4-Dione derivatives have been investigated for their antimicrobial properties. For instance, a study synthesized and evaluated the antimicrobial activity of compounds like 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones against strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis (Vlasov et al., 2015).
Antioxidant Properties
- The compound has been synthesized and tested for its activity as an antioxidant. The reaction optimization involved variables like reaction time, temperature, amount of catalyst, and solvent. It was found that one of the synthesized compounds had better activity compared to the others, as indicated by its IC50 value (Cahyana et al., 2020).
Structural and Molecular Insights
- Studies have been conducted to understand the crystal and molecular structure of derivatives of 3-Methyl-6-Phenyl-1H-Pyrimidine-2,4-Dione. Investigations using X-ray crystal structure determination have provided insights into the formation of centrosymmetric dimers and the conformation of various derivatives in these compounds (Wolska & Herold, 2002).
Safety And Hazards
将来の方向性
The future directions for the study of “3-methyl-6-phenyl-1H-pyrimidine-2,4-dione” and similar compounds could involve further exploration of their potential as therapeutic agents, given their activity against proteins like PARP-1 . Additionally, more studies could be conducted to fully understand their synthesis, properties, and mechanisms of action.
特性
IUPAC Name |
3-methyl-6-phenyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-10(14)7-9(12-11(13)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVQVOGHJZJMBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367976 |
Source


|
| Record name | 3-methyl-6-phenyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-phenyl-1H-pyrimidine-2,4-dione | |
CAS RN |
61736-36-5 |
Source


|
| Record name | 3-methyl-6-phenyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

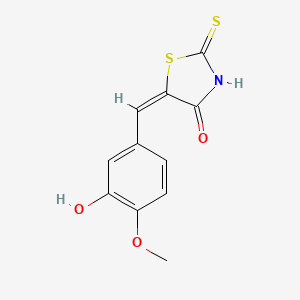
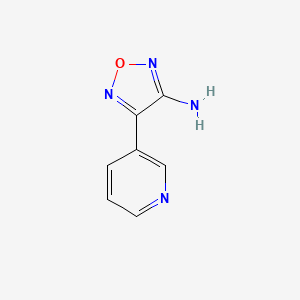
![2-(Chloromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1349470.png)
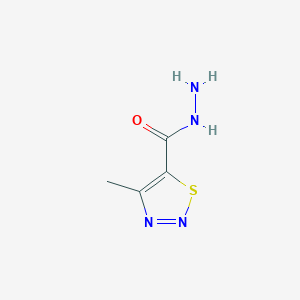
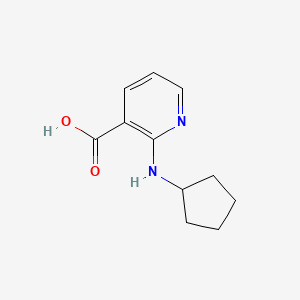
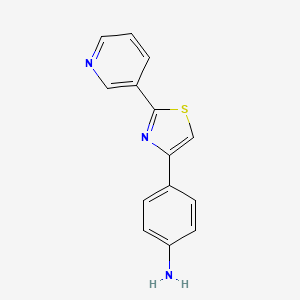
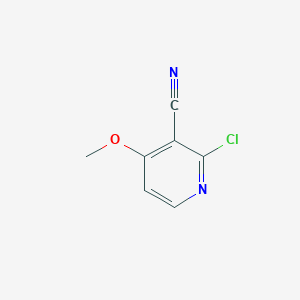
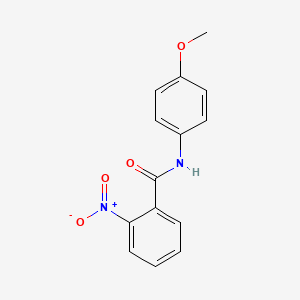
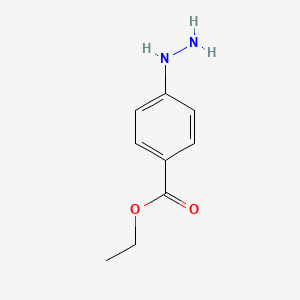
![2-[Acetyl(methyl)amino]benzoic acid](/img/structure/B1349492.png)
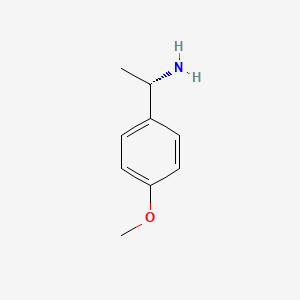
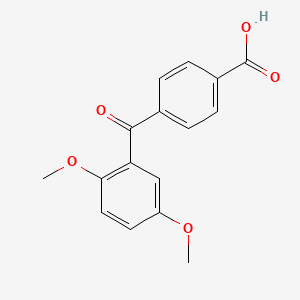
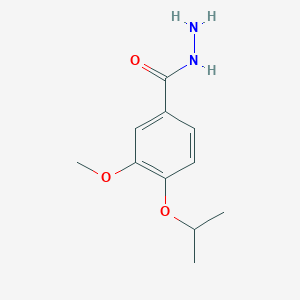
![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one](/img/structure/B1349518.png)